molecular formula C23H16N4O3 B2432910 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 892362-11-7

3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2432910
CAS No.: 892362-11-7
M. Wt: 396.406
InChI Key: MJDWPMZCNGWALK-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazoloquinoline core substituted with methoxy and nitro groups on the phenyl rings, which can significantly influence its chemical properties and biological activities.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c1-30-18-9-4-6-15(12-18)22-20-14-24-21-11-3-2-10-19(21)23(20)26(25-22)16-7-5-8-17(13-16)27(28)29/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDWPMZCNGWALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazoloquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzophenone and hydrazine derivatives. The reaction conditions often require heating in the presence of a catalyst like acetic acid or a base such as sodium ethoxide.

    Substitution Reactions: The introduction of the methoxy and nitro groups can be carried out through electrophilic aromatic substitution reactions. For instance, the methoxy group can be introduced using methanol in the presence of an acid catalyst, while the nitro group can be added using nitration reactions involving nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous conditions.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) in the presence of Lewis acids (aluminum chloride).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoloquinolines depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

  • Molecular Formula: C23H16N4O3
  • Molecular Weight: 396.4 g/mol
  • LogP: 5.2353
  • Polar Surface Area: 63.635 Ų

The compound features a pyrazoloquinoline core with methoxy and nitro substituents that significantly influence its reactivity and biological interactions .

Medicinal Chemistry

One of the primary applications of 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is in the field of medicinal chemistry. Its potential as an anticancer agent has been a focal point of research due to its ability to interact with DNA and inhibit key enzymes involved in cell proliferation. Studies have shown that compounds within this class can induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Mechanism of Action:

  • The nitro group may participate in redox reactions, generating reactive oxygen species that can damage cellular components.
  • The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes .

Biological Studies

In biological research, this compound is utilized to explore its effects on various biological pathways. It has been investigated as an inhibitor of specific kinases , which play crucial roles in cell signaling and regulation . The presence of both methoxy and nitro groups enhances its biological activity compared to similar compounds lacking these substituents.

Case Study:
A study examining the interaction of this compound with specific kinase targets demonstrated significant inhibition, suggesting its potential as a therapeutic agent in diseases characterized by aberrant kinase activity .

Material Science

Beyond medicinal applications, this compound is also explored in material science. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. The compound's structure allows for efficient charge transport and light emission, which are essential characteristics for OLED applications .

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as DNA and enzymes. The nitro group can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the nitro group, which may result in different biological activities.

    3-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy group, affecting its electronic properties and reactivity.

Uniqueness

The presence of both methoxy and nitro groups in 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline makes it unique in terms of its electronic properties and potential biological activities. These substituents can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique combination of functional groups, including a methoxy and a nitro group, enhances its interaction with various biological targets.

Chemical Characteristics

  • Molecular Formula : C23H16N4O3
  • Molecular Weight : 396.4 g/mol
  • LogP : 5.2353 (indicating lipophilicity)
  • Polar Surface Area : 63.635 Ų
  • Hydrogen Bond Acceptors : 7

The compound's structure allows for diverse interactions with biological molecules, making it an interesting candidate for further study in medicinal chemistry .

Anticancer Properties

Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer properties. The presence of the nitro group and methoxyphenyl substituent in this compound may enhance its cytotoxic effects on cancer cells.

  • Cytotoxicity Studies : In vitro studies have shown that similar derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives with specific substitutions demonstrated IC50 values ranging from 0.59 µM to over 25 µM across various tumor types .
CompoundCell LineIC50 (µM)Selectivity Index
4gHEL1.00 ± 0.42>25
14cMCF70.59 ± 0.00-
14eMCF70.85 ± 0.03-
14gMCF70.93 ± 0.74-

These findings suggest that modifications to the pyrazoloquinoline structure can significantly impact their anticancer efficacy.

Antimicrobial Activity

Pyrazolo[4,3-c]quinolines have also been linked to antibacterial activity due to their nitrogen-containing heterocyclic rings. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains, although specific data on this compound's efficacy is limited and warrants further investigation .

The mechanism by which this compound exerts its biological effects is still under exploration. However, it is hypothesized that:

  • Kinase Inhibition : The structural features may allow it to interact with kinase enzymes involved in cancer cell proliferation and survival pathways.
  • Cell Cycle Disruption : Similar compounds have been noted to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrazolo[4,3-c]quinoline derivatives on multiple cancer cell lines, highlighting significant differences in potency based on structural modifications .
  • Antimicrobial Evaluation : Another research effort focused on assessing the antibacterial properties of related compounds, suggesting potential applications in treating infections caused by resistant bacterial strains .

Q & A

Q. Advanced

  • Kinetic Assays : Measure enzyme activity (e.g., β-glucuronidase) at varying pH (5.0–8.0) using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide).
  • Surface Charge Analysis : Molecular dynamics simulations to map electrostatic potential changes in the enzyme’s active site .
  • In Vivo Validation : Administer inhibitors orally in tumor-bearing mice and monitor intestinal toxicity (e.g., diarrhea reduction by 50% at pH 7.4) .

How to address discrepancies in biological activity data across studies?

Advanced
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or LPS concentrations (0.1–1 µg/mL) in NO inhibition studies .
  • Solubility Issues : Poor aqueous solubility may lead to underestimated IC50_{50} values. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations.
  • Metabolic Stability : Hepatic microsome assays (e.g., mouse/rat liver S9 fractions) can identify rapid degradation pathways .

What in vitro models are appropriate for assessing anti-inflammatory effects?

Q. Advanced

  • RAW 264.7 Macrophages : Measure LPS-induced NO production (Griess assay) and iNOS/COX-2 protein expression (Western blot) .
  • PBMC Assays : Quantify TNF-α and IL-6 levels via ELISA to evaluate cytokine modulation.
  • Dose-Response Curves : Use 0.1–50 µM compound concentrations to determine EC50_{50} values.

How can QSAR models guide the optimization of this compound?

Advanced
QSAR analysis identifies critical descriptors:

  • Hydrophobic Parameters (logP) : Optimal logP ~3.5 enhances membrane permeability.
  • Electrostatic Potential Maps : Negative charge density at position 4 correlates with β-glucuronidase inhibition .
  • 3D Pharmacophore Models : Highlight hydrogen bond donors (e.g., NH2_2) and aromatic π-π stacking regions for target binding .

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